molecular formula C3H3F5O B12811699 1-(Difluoromethoxy)-1,2,2-trifluoroethane CAS No. 56281-92-6

1-(Difluoromethoxy)-1,2,2-trifluoroethane

Cat. No.: B12811699
CAS No.: 56281-92-6
M. Wt: 150.05 g/mol
InChI Key: KQUULKREOKHZAM-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-1,2,2-trifluoroethane is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-1,2,2-trifluoroethane typically involves the reaction of difluoromethyl ether with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This continuous flow process ensures efficient production and minimizes the formation of by-products. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-1,2,2-trifluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethoxy)-1,2,2-trifluoroethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-1,2,2-trifluoroethane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to significant biological effects. The compound can modulate various biochemical pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethoxy)-1,2,2-trifluoroethane is unique due to its combination of difluoromethoxy and trifluoroethane groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and stability, making it a valuable compound in various applications .

Properties

CAS No.

56281-92-6

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

IUPAC Name

1-(difluoromethoxy)-1,2,2-trifluoroethane

InChI

InChI=1S/C3H3F5O/c4-1(5)2(6)9-3(7)8/h1-3H

InChI Key

KQUULKREOKHZAM-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)(OC(F)F)F

Origin of Product

United States

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